molecular formula C13H22N4O3S B586273 Ranitidin-d6 CAS No. 1185514-83-3

Ranitidin-d6

Katalognummer: B586273
CAS-Nummer: 1185514-83-3
Molekulargewicht: 320.441
InChI-Schlüssel: VMXUWOKSQNHOCA-RUESZMOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ranitidine-d6 is a deuterated form of ranitidine, a histamine H2 receptor antagonist. It is primarily used as an internal standard in the quantification of ranitidine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Ranitidine itself is widely known for its use in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Wissenschaftliche Forschungsanwendungen

Ranitidine-d6 is primarily used as an internal standard in analytical chemistry for the quantification of ranitidine in various samples. Its applications extend to:

Wirkmechanismus

Target of Action

Ranitidine-d6 primarily targets the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .

Mode of Action

Ranitidine-d6 interacts with its targets by reversibly binding to the histamine H2 receptors . This binding inhibits the action of histamine, leading to a reduction in gastric acid secretion . This interaction results in a decrease in the volume and concentration of gastric acid, thereby reducing the symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Biochemical Pathways

Ranitidine-d6 affects the biochemical pathway involving histamine and its action on the H2 receptors . By blocking these receptors, Ranitidine-d6 inhibits the normal pathway of gastric acid secretion stimulated by histamine . This leads to a decrease in the production of gastric acid and pepsin, a digestive enzyme .

Pharmacokinetics

The pharmacokinetics of Ranitidine-d6 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, about 50% of Ranitidine-d6 is absorbed . It is distributed throughout the body but minimally penetrates the blood-brain barrier . Ranitidine-d6 undergoes minor metabolism in the liver to form N-oxide, S-oxide, and N-desmethyl metabolites . About 30% of the drug is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of Ranitidine-d6’s action primarily involve the reduction of gastric acid secretion . This leads to an improvement in the symptoms of conditions associated with excess gastric acid, such as heartburn and acid indigestion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ranitidine-d6. For instance, the presence of nitrate ions, the acidity of the environment, and nitrate contamination of pharmaceutical excipients can affect the production of N-nitrosodimethylamine, a probable human carcinogen, in Ranitidine-d6 . Temperature is another factor that can influence the stability of Ranitidine-d6 . Therefore, these factors should be carefully controlled during the manufacturing and storage of Ranitidine-d6 to ensure its safety and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ranitidine-d6 involves the incorporation of deuterium atoms into the ranitidine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated methylamine in the reaction with the appropriate intermediates to produce ranitidine-d6 .

Industrial Production Methods

Industrial production of ranitidine-d6 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is then purified and characterized to confirm its isotopic purity and chemical structure .

Analyse Chemischer Reaktionen

Types of Reactions

Ranitidine-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ranitidine can yield N-oxide derivatives, while reduction can produce amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ranitidine-d6 can be compared with other histamine H2 receptor antagonists, such as:

  • Cimetidine
  • Famotidine
  • Nizatidine

Uniqueness

The uniqueness of ranitidine-d6 lies in its deuterium labeling, which makes it an ideal internal standard for analytical methods. This isotopic labeling provides enhanced accuracy and precision in the quantification of ranitidine, making it a valuable tool in scientific research and industrial applications .

Eigenschaften

IUPAC Name

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXUWOKSQNHOCA-RUESZMOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.